molecular formula C23H30N4O4 B2654698 N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922116-73-2

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No. B2654698
CAS RN: 922116-73-2
M. Wt: 426.517
InChI Key: NCPCPMQLCUEKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
BenchChem offers high-quality N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Orexin Receptor Antagonism and Sleep-Wake Modulation : Research on compounds affecting orexin receptors, such as orexin-1 (OX1R) and orexin-2 (OX2R) receptor antagonists, demonstrates significant implications for sleep-wake modulation. Blockade of OX2R is shown to initiate and prolong sleep, indicating potential applications in sleep disorder treatments (Dugovic et al., 2009).

Chemical Synthesis and Bio-immunological Studies

Synthesis of Anticancer Agents : The synthesis of novel anticancer agents targeting topoisomerase I, using specific chemical frameworks, suggests a methodological approach to designing compounds with enhanced anticancer properties (Ruchelman et al., 2004).

Cytotoxicity Studies of Poly(2-oxazolines) : In vitro bio-immunological and cytotoxicity studies on poly(2-oxazolines) highlight their potential for biomedical applications, including drug delivery systems, due to their low cytotoxicity and immunosuppressive effects (Kronek et al., 2011).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)19(15-6-8-18-16(12-15)10-11-27(18)3)14-24-22(28)23(29)25-17-7-9-20(30-4)21(13-17)31-5/h6-9,12-13,19H,10-11,14H2,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPCPMQLCUEKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

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